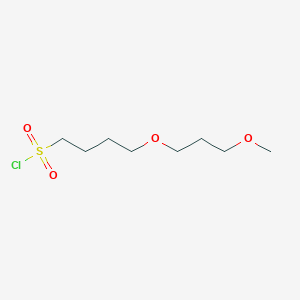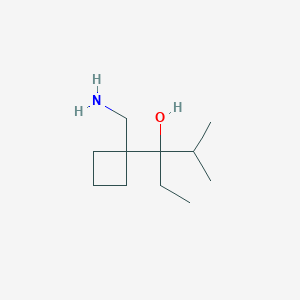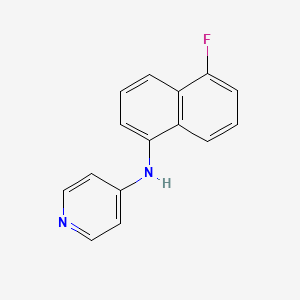
N-(5-fluoronaphthalen-1-yl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoronaphthalen-1-yl)pyridin-4-amine is a chemical compound with the molecular formula C15H11FN2 and a molecular weight of 238.2596 This compound features a naphthalene ring substituted with a fluorine atom at the 5-position and a pyridin-4-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoronaphthalen-1-yl)pyridin-4-amine typically involves the coupling of a fluoronaphthalene derivative with a pyridin-4-amine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of fluoronaphthalene reacts with a halogenated pyridin-4-amine under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst loading, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-fluoronaphthalen-1-yl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, naphthoquinones, and reduced amine derivatives.
Aplicaciones Científicas De Investigación
N-(5-fluoronaphthalen-1-yl)pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of N-(5-fluoronaphthalen-1-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target. The pyridin-4-amine moiety can participate in various biochemical pathways, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(6-methylpyridin-2-yl)quinolin-2-amine: Known for its binding affinity to tau aggregates in Alzheimer’s disease research.
4-aminopyridine: Used as a potassium channel blocker in neurological research.
4-4′-dipyridylamine: Studied for its nonlinear optical properties.
Uniqueness
N-(5-fluoronaphthalen-1-yl)pyridin-4-amine is unique due to the presence of both a fluoronaphthalene and a pyridin-4-amine moiety, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C15H11FN2 |
|---|---|
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
N-(5-fluoronaphthalen-1-yl)pyridin-4-amine |
InChI |
InChI=1S/C15H11FN2/c16-14-5-1-4-13-12(14)3-2-6-15(13)18-11-7-9-17-10-8-11/h1-10H,(H,17,18) |
Clave InChI |
IGRZQYMFKHRPOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2F)C(=C1)NC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-{[(Oxolan-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B13487415.png)

![2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid](/img/structure/B13487423.png)
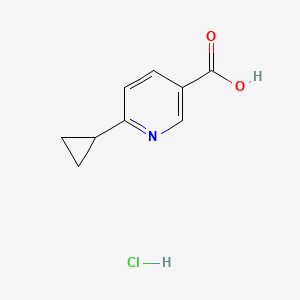

![3-(Benzo[b]thiophen-3-ylmethoxy)azetidine](/img/structure/B13487448.png)
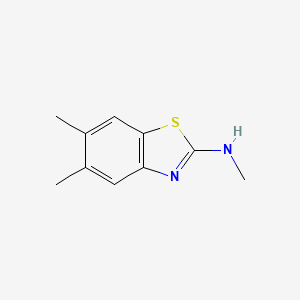
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole](/img/structure/B13487452.png)
![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13487458.png)
